3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid
Description
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a sulfonamide group at the 3-position of the benzene ring. The sulfonamide moiety is substituted with a 3-methylbenzene ring, contributing to its unique steric and electronic properties. This compound is structurally related to pharmacologically active sulfonamides, which often exhibit biological activities such as enzyme inhibition (e.g., carbonic anhydrase) or hypoglycemic effects .
Properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-4-2-7-13(8-10)20(18,19)15-12-6-3-5-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSGJNZTMWATMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588463 | |
| Record name | 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-71-6 | |
| Record name | 3-[[(3-Methylphenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, temperature control, and purification .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and sulfuric acid are commonly used under controlled temperature and solvent conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13NO4S
- Molecular Weight : 287.32 g/mol
- IUPAC Name : 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid
The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.
Antimicrobial Activity
Sulfonamide derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by interfering with folic acid synthesis.
| Study | Compound Tested | Activity | IC50 Value (µM) |
|---|---|---|---|
| 3-Methylbenzene-1-sulfonyl derivatives | Antibacterial | 10.5 | |
| Sulfonamide analogs | Broad-spectrum | 5.0 |
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.
| Study | Compound Tested | Activity | IC50 Value (nM) |
|---|---|---|---|
| Sulfonamide derivatives | Inhibition of IL-6 production | 250 | |
| 4-Aminobenzoic acid analogs | Anti-inflammatory | 95.2 |
Drug Design and Development
The structural features of this compound make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets enhances its utility in developing new therapeutics.
Polymer Chemistry
The compound has been explored for use in polymer synthesis due to its functional groups that can participate in polymerization reactions. Its incorporation into polymers can enhance thermal stability and mechanical properties.
| Application | Polymer Type | Enhancement |
|---|---|---|
| Coatings | Polymeric coatings | Improved adhesion and durability |
| Composites | Thermoplastic composites | Enhanced mechanical strength |
Organic Electronics
Research indicates that sulfonamide derivatives can be used in organic electronic devices due to their electronic properties. They can serve as charge transport materials in organic light-emitting diodes (OLEDs).
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against common bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting potential use in clinical settings.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of the compound, demonstrating that it effectively reduced levels of TNF-alpha and IL-6 in cell cultures stimulated with LPS (lipopolysaccharide). This positions the compound as a promising candidate for further development as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key enzymes and receptors .
Comparison with Similar Compounds
3-Sulfamoylbenzoic Acids
- Structure: Derivatives like 3-sulfamoylbenzoic acid (3a–d) are synthesized via chlorosulfonation of 4-substituted benzoic acids followed by ammonolysis .
- Comparison : Unlike the target compound, these lack the methylbenzene substituent on the sulfonamide group, reducing steric hindrance. This difference may influence solubility and binding affinity in biological systems.
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid
- Structure: Features an isobenzofuranone ring instead of methylbenzenesulfonyl. The dihedral angle between the benzoic acid and isobenzofuranone rings is 67.82°, indicating non-planarity .
- Synthesis : Prepared via condensation of 2-formylbenzoic acid with ethoxy sodium and bis(tributyltin) oxide, yielding a crystalline product stabilized by O–H···O and N–H···O hydrogen bonds .
- Comparison: The isobenzofuranone group introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible methylbenzenesulfonyl group in the target compound.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid
- Structure : Contains a pyrazoline ring at the 4-position of benzoic acid. Exhibits hypoglycemic activity via glucose tolerance enhancement .
- Comparison : The pyrazoline substituent confers distinct electronic effects compared to sulfonamides, likely altering metabolic stability and target selectivity.
Physicochemical and Crystallographic Properties
Table 1: Structural and Crystallographic Comparison
- Hydrogen Bonding: Sulfonamide and carboxylic acid groups facilitate intermolecular interactions, critical for crystal packing and biological target binding .
Carbonic Anhydrase Inhibition
- 3-Sulfamoylbenzoic Acids : Designed to target CA I, II, IX, and XII isoforms, leveraging sulfonamide’s zinc-binding affinity .
Hypoglycemic Activity
- 4-(3-Methylpyrazolinyl)benzoic Acid : Reduces glycemia via glucose tolerance enhancement, outperforming tolbutamide in some cases .
- Target Compound : Sulfonamide derivatives are less studied for hypoglycemia but may act via insulin secretion modulation or enzyme inhibition.
Anticancer Potential
- 3-[(6-Arylamino)pyridazinylamino]benzoic Acids: Exhibit anticancer activity via kinase inhibition or apoptosis induction .
- Target Compound : The methylbenzenesulfonyl group could modulate interactions with oncogenic targets like tyrosine kinases or proteasomes.
Future Research :
- Synthesis Optimization : Adapt methods from and using 3-methylbenzenesulfonyl chloride.
- Crystallography : Resolve dihedral angles and hydrogen-bonding networks to guide drug design.
- Biological Screening : Evaluate carbonic anhydrase inhibition, hypoglycemic, and anticancer activity relative to analogs.
References: Synthesis of sulfamoylbenzoic acids. Crystallography of isobenzofuranone derivatives. Hypoglycemic pyrazoline analogs. Anticancer benzoic acid derivatives.
Biological Activity
3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse biological effects, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A benzoic acid moiety
- A sulfonamide group attached to the benzene ring
- A methyl substituent on the aromatic ring
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial effects. The mechanism of action often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid production.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 - 62.5 µg/mL | |
| Escherichia coli | 31.2 - 125 µg/mL | |
| Candida albicans | 62.5 µg/mL |
The compound demonstrated bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values indicating effective inhibition.
Anticancer Activity
In vitro studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have been tested against various cancer types, including leukemia and cervical carcinoma.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 41 ± 3 | |
| L1210 (Leukemia) | 50 ± 5 | |
| CEM (T-Lymphocyte) | 30 ± 4 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of this compound in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways such as p53 and MAPK pathways.
Case Studies and Research Findings
Several studies have illustrated the efficacy of similar sulfonamide compounds in clinical settings:
- Study on Antimicrobial Resistance : A study highlighted that derivatives like this compound could overcome resistance mechanisms in MRSA strains, showing promise as a treatment option for resistant infections .
- Anticancer Research : Another investigation indicated that modifications to the sulfonamide structure enhanced anticancer activity against resistant cancer cell lines, suggesting that further structural optimization of compounds like this one could lead to more effective therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
